molecular formula C11H24O3 B032605 1,1,1-Trimethoxyoctane CAS No. 161838-87-5

1,1,1-Trimethoxyoctane

Cat. No. B032605
M. Wt: 204.31 g/mol
InChI Key: SAEZBIIRXDZCAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as poly(1,3-trimethylene carbonate) highlights the methodologies applicable to 1,1,1-Trimethoxyoctane. These procedures include catalyzed ring-opening polymerization, showcasing the chemical's potential for forming polymers with distinct thermal and mechanical properties, as well as its biodegradation aspects (Zhu, Hendren, Jensen, & Pitt, 1991).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1,1,1-Trimethoxyoctane, such as 1,1,1-trimethoxyethane, has been examined through techniques like electron diffraction and molecular mechanics calculations. These studies reveal detailed geometric parameters, providing a foundation for understanding the molecular structure of 1,1,1-Trimethoxyoctane (Spelbos, Mijlhoff, & Renes, 1978).

Chemical Reactions and Properties

Research into 1,4,7-Trimethyloxatriquinane, a compound with similar substituent patterns, offers insight into the chemical reactions and properties of 1,1,1-Trimethoxyoctane. The study of its reactivity, such as SN2 reactions at tertiary carbon centers, sheds light on the chemical behavior of trimethoxy-substituted compounds (Mascal, Hafezi, & Toney, 2010).

Physical Properties Analysis

While specific studies on 1,1,1-Trimethoxyoctane are scarce, analyses of related trimethoxy compounds and their derivatives provide valuable information on physical properties like thermal stability and crystallization behavior. This information is crucial for applications requiring specific physical characteristics.

Chemical Properties Analysis

The chemical properties of 1,1,1-Trimethoxyoctane can be inferred from studies on similar molecules, including their reactivity, polymerization behavior, and interactions with catalysts. For example, research on the polymerization of trimethylene carbonate highlights the influence of catalysts on the molecular weights and chemical structures of the resulting polycarbonates (Kricheldorf, Jenssen, & Kreiser-Saunders, 1991).

Scientific Research Applications

Gas Sensing Applications

1,1,1-Trimethoxyoctane-related compounds, such as Trimethoxyoctadecylsilane (OTMS), have been utilized in enhancing the gas selectivity of sensors. For instance, OTMS-decorated mesoporous silica has shown significant improvements in relative gas selectivity, particularly for small-molecule gases over volatile organic compounds (VOCs). This advancement is largely attributed to the polarity of the bonding objects and the content of OTMS, which plays a crucial role in the adsorption capacity of silica (Xie et al., 2020).

Biochemical Research

In biochemical studies, derivatives of 1,1,1-Trimethoxyoctane have been used to explore cellular processes. For example, the decomposition of Trimethyl-1,2-dioxetane in the presence of E.coli DNA has revealed the production of pyrimidine dimers even in the absence of UV light, suggesting potential intracellular reactions that produce electronically excited molecules (Lamola, 1971).

Chemical and Physical Analysis

Studies on the molecular structure of related compounds, such as 1,1,1-trimethoxyethane, provide insights into the chemical and physical properties of these substances. Research in this field has focused on understanding the structural aspects through techniques like electron diffraction and vibrational spectra (Spelbos et al., 1978).

Fluorescent Molecules Development

The development of latent fluorophores based on the trimethyl lock mechanism has been a significant area of research. These fluorophores, including derivatives of 1,1,1-Trimethoxyoctane, have practical applications in biological sciences and are essential for fundamental investigations. Their unique design confers distinct advantages over traditional fluorophores, making them valuable in various research settings (Chandran et al., 2005).

Material Science and Surface Chemistry

In material science, the amine-functionalization of colloidal silica, which involves compounds related to 1,1,1-Trimethoxyoctane, is significant. This process has applications in various domains, including surface chemistry and nanotechnology. The research focuses on the synthesis, characterization, and application of these functionalized materials (Soto-Cantu et al., 2012).

properties

IUPAC Name

1,1,1-trimethoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3/c1-5-6-7-8-9-10-11(12-2,13-3)14-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEZBIIRXDZCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trimethoxyoctane

CAS RN

161838-87-5
Record name 161838-87-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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